Synthetic Accessibility: Quantified Yield for the Target 1,2-Oxathiol-3-one vs. Unreported Analogs
A literature-verified synthetic protocol reports the preparation of 4-acetyl-5-methyl-3H-1,2-oxathiol-3-one from 3-acetyl-(3H,5H)-tetrahydrothiophene-2,4-dione in 49% isolated yield after 24 hours [1]. This yield serves as a reproducible benchmark that is absent for the most common structural analogs, including 4-formyl-5-methyl-3H-1,2-oxathiol-3-one (CAS not reported) and 4-acetyl-5-ethyl-3H-1,2-oxathiol-3-one (CAS not reported), for which no preparative yields are available in the peer-reviewed literature [2]. The existence of a defined synthetic route with a quantifiable outcome reduces procurement risk compared to uncharacterized analogs that may require extensive optimization.
| Evidence Dimension | Isolated synthetic yield (validated protocol availability) |
|---|---|
| Target Compound Data | 49% yield over 24 h |
| Comparator Or Baseline | 4-Formyl-5-methyl-3H-1,2-oxathiol-3-one and 4-Acetyl-5-ethyl-3H-1,2-oxathiol-3-one: no reported yields |
| Quantified Difference | 49% vs. no data available |
| Conditions | Cyclization of 3-acetyl-(3H,5H)-tetrahydrothiophene-2,4-dione in various solvents, 24 h reaction time [1] |
Why This Matters
A documented synthetic yield provides a tangible starting point for scale-up, whereas analogs without published protocols represent unknown development timelines and costs.
- [1] Molaid. 4-Acetyl-5-methyl-3H-1,2-oxathiol-3-one: Reaction Information. https://www.molaid.com/MS_203043 View Source
- [2] SciFinder-n search for 4-formyl-5-methyl-3H-1,2-oxathiol-3-one and 4-acetyl-5-ethyl-3H-1,2-oxathiol-3-one conducted May 2026. No synthetic yields found. View Source
